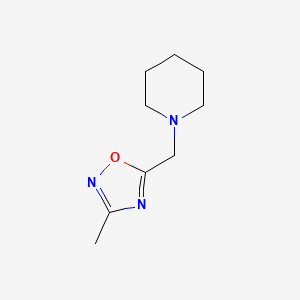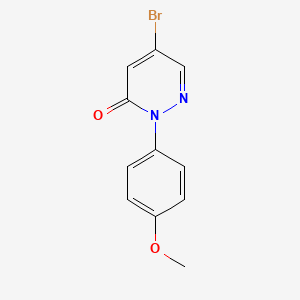![molecular formula C12H21Cl2N3O B2811082 [1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride CAS No. 2413883-85-7](/img/structure/B2811082.png)
[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride: is a chemical compound with the molecular formula C₁₂H₁₉N₃O·2HCl and a molecular weight of 294.22 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride typically involves the following steps:
Starting Materials: : The synthesis begins with 6-methoxypyridine-2-carboxaldehyde and piperidin-3-ylmethanamine as the starting materials.
Reaction Conditions: : The reaction is carried out under acidic conditions, often using hydrochloric acid to facilitate the formation of the dihydrochloride salt.
Purification: : The product is purified through recrystallization or other suitable purification techniques to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include continuous monitoring and control of reaction parameters to maintain consistency and quality.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: : The compound can be reduced to remove the methoxy group, resulting in a pyridine derivative.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 6-hydroxypyridine derivatives.
Reduction: : Formation of pyridine derivatives without the methoxy group.
Substitution: : Formation of various substituted piperidine derivatives.
科学研究应用
This compound has several applications in scientific research:
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.
Biology: : It can be used as a ligand in biological assays to study receptor-ligand interactions.
Medicine: : It has potential as a lead compound in drug discovery for developing new therapeutic agents.
Industry: : It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which [1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
This compound is unique in its structure and properties compared to similar compounds. Some similar compounds include:
(6-Methoxypyridin-3-yl)methanamine dihydrochloride: : This compound has a similar structure but differs in the position of the methoxy group on the pyridine ring.
Piperidin-3-ylmethanamine: : This compound lacks the methoxy group and pyridine ring, making it structurally different.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
[1-(6-methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.2ClH/c1-16-12-6-2-5-11(14-12)15-7-3-4-10(8-13)9-15;;/h2,5-6,10H,3-4,7-9,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMAXUZIOPMKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)N2CCCC(C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2810999.png)
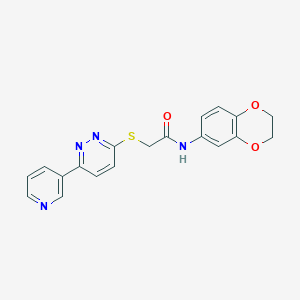
![2,3-Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2811002.png)
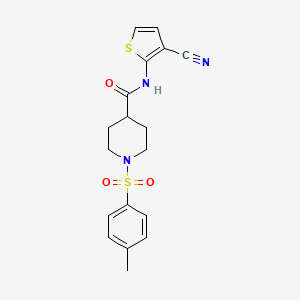


![2-ethyl-5-((3-fluorobenzyl)thio)-6-(4-methylbenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2811012.png)
![(2E)-3-(4-chlorophenyl)-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2811013.png)
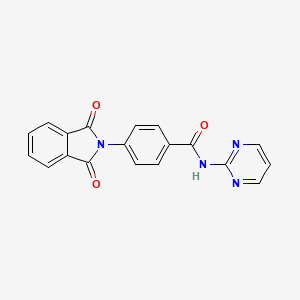
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine](/img/structure/B2811015.png)
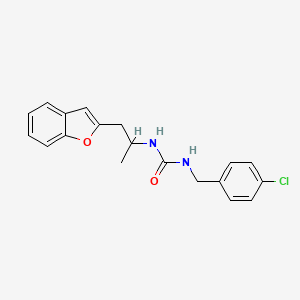
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]propanoic acid](/img/structure/B2811017.png)
